Oxo-diphenyl-germane
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Overview
Description
Oxo-diphenyl-germane is an organogermanium compound with the chemical formula (C₆H₅)₂GeO It is a derivative of germane, where two phenyl groups and one oxo group are bonded to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxo-diphenyl-germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with water or a hydroxide source under controlled conditions. The reaction typically proceeds as follows:
(C6H5)2GeCl2+H2O→(C6H5)2GeO+2HCl
Another method involves the oxidation of diphenylgermane using oxidizing agents such as hydrogen peroxide or ozone. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial for efficient production. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxo-diphenyl-germane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound back to diphenylgermane or other lower oxidation state derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides and alkoxides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce diphenylgermane.
Scientific Research Applications
Oxo-diphenyl-germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which oxo-diphenyl-germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
Diphenylgermane: Lacks the oxo group, making it less reactive in certain chemical reactions.
Triphenylgermane: Contains an additional phenyl group, altering its chemical properties and reactivity.
Oxo-diphenyl-silane: Similar structure but with silicon instead of germanium, leading to different chemical behavior.
Uniqueness
Oxo-diphenyl-germane is unique due to the presence of both phenyl and oxo groups bonded to germanium. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3430-85-1 |
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Molecular Formula |
C12H10GeO |
Molecular Weight |
242.84 g/mol |
IUPAC Name |
oxo(diphenyl)germane |
InChI |
InChI=1S/C12H10GeO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
JRAFHMKMQLDLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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